1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
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Overview
Description
The compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways . For instance, one method involves the reaction of a compound with pyridine-4-carbaldehyde in the presence of glacial acetic acid . The resulting compound then reacts with thioglycolic acid in the presence of ZnCl2 .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Physical and Chemical Properties Analysis
Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Benzothiazole and Piperidine Analogues in Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Novel benzothiazole derivatives have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity against cyclooxygenase enzymes, offering promising leads for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimycobacterial Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing significant in vitro activity. These findings underscore the potential for benzothiazole and piperidine derivatives in tuberculosis treatment (Jeankumar et al., 2013).
Antibacterial and Antifungal Activity
Research into piperidine substituted benzothiazole derivatives has revealed compounds with good antibacterial and antifungal activities, highlighting the versatility of these molecules in addressing various microbial infections (Shafi, Rajesh, & Senthilkumar, 2021).
Antipsychotic Potential
Heterocyclic carboxamides, including those with benzothiazole and piperidine components, have been explored for their potential as antipsychotic agents. These studies focus on the compounds' ability to interact with dopamine and serotonin receptors, offering insights into novel treatments for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Mechanism of Action
Future Directions
Benzothiazole derivatives have shown promising results in the treatment of tuberculosis . Future research could focus on improving the synthesis process, studying the mechanism of action in more detail, and conducting more in-depth safety and hazard analysis. Further, molecular docking studies could be conducted to search for a potent inhibitor with enhanced anti-tubercular activity .
Properties
IUPAC Name |
1-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3S2/c1-26-18-16(19(31)27(2)22(26)32)29(20(25-18)28-9-7-13(8-10-28)17(23)30)11-12-33-21-24-14-5-3-4-6-15(14)34-21/h3-6,13H,7-12H2,1-2H3,(H2,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHAOORXBRTLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476482-20-9 |
Source
|
Record name | 1-{7-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}-4-PIPERIDINECARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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